molecular formula C12H17NO2 B170252 2-(4-Morpholinophenyl)ethanol CAS No. 105004-54-4

2-(4-Morpholinophenyl)ethanol

Cat. No. B170252
M. Wt: 207.27 g/mol
InChI Key: YRTPKNDWCRKFAT-UHFFFAOYSA-N
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Patent
US07320973B2

Procedure details

A solution of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (3.42 g, 12 mmol) in toluene (9.0 ml) and morpholine (1.22 g, 14 mmol) were added to a mixture of dry palladium acetate (32.3 mg, 0.14 mmol), 2-(di-t-butylphosphino)biphenyl (86.0 mg, 0.29 mmol) and sodium t-butoxide (1.73 g, 18 mmol), and they were stirred at 70° C. for 16 hours. Water was added to the reaction mixture. After the extraction with ethyl acetate, the product was extracted from the organic layer with 1 M hydrochloric acid. The aqueous layer was neutralized with an aqueous sodium hydroxide solution and the product was extracted with ethyl acetate. The organic layer was dried to obtain 4-morpholinophenethyl alcohol in the form of a light yellow solid (2.35 g, 95%).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
32.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:16]=[CH:15][C:5]([CH2:6][CH2:7][O:8]C2CCCCO2)=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[O:20]1[CH2:21][CH2:22][N:17]([C:2]2[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][OH:8])=[CH:15][CH:16]=2)[CH2:18][CH2:19]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
BrC1=CC=C(CCOC2OCCCC2)C=C1
Name
Quantity
1.22 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
86 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
1.73 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
32.3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
were stirred at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from the organic layer with 1 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(CCO)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.